molecular formula C13H17ClN2O3S B2576411 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one CAS No. 221289-97-0

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one

Cat. No.: B2576411
CAS No.: 221289-97-0
M. Wt: 316.8
InChI Key: UDWPDBKKCGKGEJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C13H17ClN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a phenylmethanesulfonyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-phenylmethanesulfonylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylmethanesulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylmethanesulfonylpiperazin-1-yl)ethan-1-one: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-1-(4-methylsulfonylpiperazin-1-yl)ethan-1-one: Contains a methylsulfonyl group instead of a phenylmethanesulfonyl group, which may influence its chemical properties and applications.

Uniqueness

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the chloroethanone and phenylmethanesulfonyl moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-6-8-16(9-7-15)20(18,19)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWPDBKKCGKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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